MRT 68601 Hydrochloride: A Technical Guide to a Potent TBK1 Inhibitor
MRT 68601 Hydrochloride: A Technical Guide to a Potent TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT 68601 hydrochloride is a potent and specific small molecule inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in innate immunity, inflammatory signaling, and cell survival pathways. This technical guide provides a comprehensive overview of MRT 68601 hydrochloride, including its chemical properties, mechanism of action, and its effects on key cellular processes such as autophagy and non-canonical NF-κB signaling. Detailed experimental protocols and quantitative data are presented to support its use as a research tool in oncology and immunology.
Chemical and Physical Properties
MRT 68601 hydrochloride is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | N-(3-((5-cyclopropyl-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride |
| Molecular Formula | C₂₅H₃₅ClN₆O₂ |
| Molecular Weight | 487.04 g/mol [1] |
| CAS Number | 1962928-25-1[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Purity | ≥98% (HPLC) |
Mechanism of Action: Inhibition of TBK1 Kinase Activity
MRT 68601 hydrochloride exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of TBK1.
Target Specificity and Potency
MRT 68601 hydrochloride is a highly potent inhibitor of TBK1 with a reported IC50 of 6 nM in in vitro kinase assays.[1][2] It also demonstrates inhibitory activity against the closely related kinase IKKε. The selectivity profile against other kinases is a critical aspect of its utility as a specific research tool.
| Kinase Target | IC50 (nM) | Reference |
| TBK1 | 6 | [1][2] |
| IKKε | 19-160 | [3] |
Signaling Pathway Modulation
By inhibiting TBK1, MRT 68601 hydrochloride modulates downstream signaling pathways critical for cancer cell survival and immune responses. These include the non-canonical NF-κB pathway and autophagy.
Impact on Cellular Processes
Inhibition of Autophagy
In certain cancer cells, particularly non-small cell lung cancer (NSCLC) with KRAS mutations, there is a dependency on basal autophagy for survival. TBK1 is a key driver of this pro-survival autophagy.[4][5] MRT 68601 hydrochloride has been shown to inhibit the formation of autophagosomes in these cells.[1][2]
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Effect: Reduction in the formation of both early autophagic vesicles and late-stage autolysosomes.[5][6]
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Mechanism: Inhibition of TBK1 kinase activity prevents the necessary signaling cascade for autophagosome initiation.[5][6]
Modulation of Non-Canonical NF-κB Signaling
The non-canonical NF-κB pathway is crucial for the regulation of inflammation, immunity, and cell survival. TBK1 can contribute to the activation of this pathway. MRT 68601 hydrochloride has been demonstrated to suppress the nuclear translocation of RelB, a key component of the non-canonical NF-κB pathway.[5][7]
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Mechanism: Inhibition of TBK1 disrupts the signaling cascade that leads to the processing of p100 to p52 and the subsequent nuclear translocation of RelB/p52 heterodimers.
Experimental Protocols
The following are detailed methodologies for key experiments involving MRT 68601 hydrochloride.
In Vitro TBK1 Kinase Inhibition Assay
This protocol is adapted from standard kinase assay methodologies to determine the IC50 of MRT 68601 hydrochloride against TBK1.
Materials:
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Recombinant human TBK1 enzyme
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
MRT 68601 hydrochloride (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well plates
Procedure:
-
Prepare serial dilutions of MRT 68601 hydrochloride in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of diluted MRT 68601 hydrochloride or DMSO (vehicle control).
-
Add 10 µL of a solution containing the TBK1 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration of MRT 68601 hydrochloride and determine the IC50 value by fitting the data to a dose-response curve.
Autophagy Flux Assay in Lung Cancer Cells
This protocol describes the measurement of autophagy flux using tandem fluorescent-tagged LC3 (tf-LC3) in A549 lung cancer cells treated with MRT 68601 hydrochloride.
Materials:
-
A549 cells stably expressing tf-LC3 (e.g., mCherry-EGFP-LC3B)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MRT 68601 hydrochloride (in DMSO)
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Chloroquine (B1663885) (CQ) or Bafilomycin A1 (lysosomal inhibitors)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed A549-tf-LC3 cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Allow cells to adhere overnight.
-
Treat the cells with MRT 68601 hydrochloride at the desired concentration (e.g., 1 µM) or DMSO for 24 hours.[7] A parallel set of wells should be co-treated with a lysosomal inhibitor like chloroquine (e.g., 5 µM) for the last 2-4 hours of the incubation to block autophagosome degradation.[7]
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a fluorescence microscope, capturing both the mCherry (red) and EGFP (green) signals.
-
Quantify the number of red puncta (autolysosomes) and yellow (red + green) puncta (autophagosomes) per cell.
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A decrease in the number of both yellow and red puncta in the presence of MRT 68601 hydrochloride, even with lysosomal inhibition, indicates a blockage of autophagosome formation.
Western Blot for Nuclear Translocation of RelB
This protocol outlines the procedure to assess the effect of MRT 68601 hydrochloride on the nuclear localization of the NF-κB subunit RelB.
Materials:
-
A549 cells
-
MRT 68601 hydrochloride (in DMSO)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
-
Primary antibodies: anti-RelB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat A549 cells with MRT 68601 hydrochloride (e.g., 10 µM) or DMSO overnight.[7]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against RelB, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the RelB band intensity in the nuclear fraction of MRT 68601 hydrochloride-treated cells compared to the control indicates inhibition of RelB nuclear translocation.
Visualizations
Signaling Pathway of MRT 68601 Hydrochloride Action
Caption: MRT 68601 inhibits TBK1, blocking pro-survival autophagy and non-canonical NF-κB signaling.
Experimental Workflow for Autophagy Flux Assay
Caption: Workflow for assessing autophagy flux using tandem fluorescent LC3.
Logical Relationship in Non-Canonical NF-κB Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 7. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
